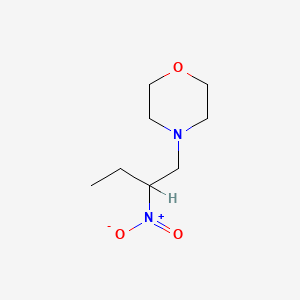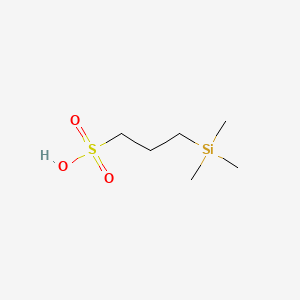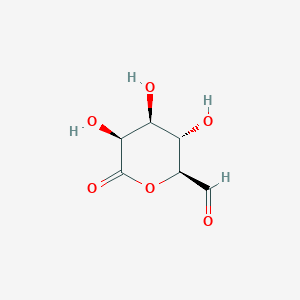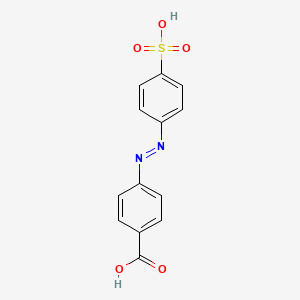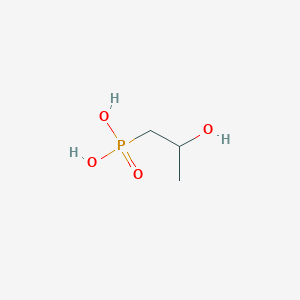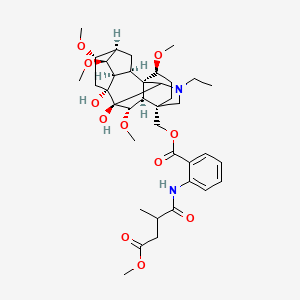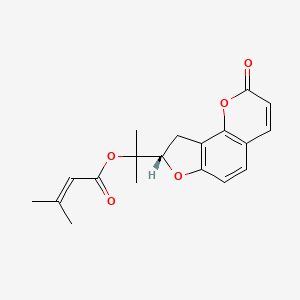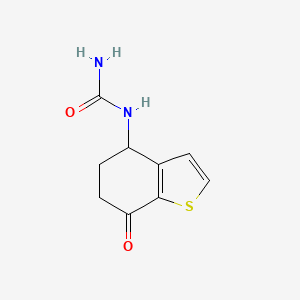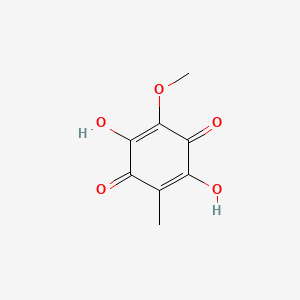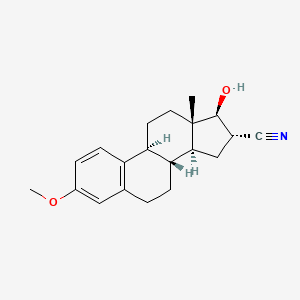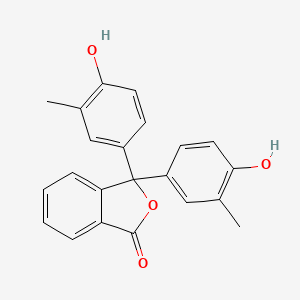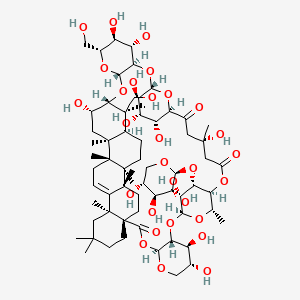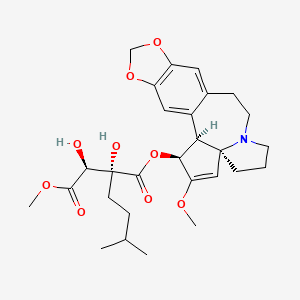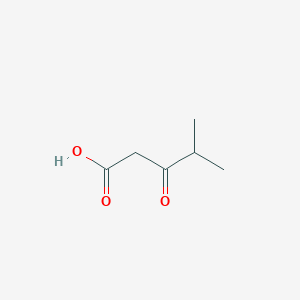
4-Methyl-3-oxopentanoic acid
Übersicht
Beschreibung
4-Methyl-3-oxopentanoic acid, also known as Pentanoic acid, 3-methyl-4-oxo-, is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .
Synthesis Analysis
The synthesis of 4-Methyl-3-oxopentanoic acid involves microbial engineering. For example, 3-methyl-oxobutyric acid can be converted to isobutyryl-CoA, which yields even-numbered iso-C14:0 and iso-C16:0 fatty acids. Precursors 4-methyl-oxopentanoic acid and 3-methyl-oxopentanoic acid will yield odd-numbered iso-branched and anteiso-branched C15:0 and C17:0 fatty acids, respectively .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-oxopentanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-3-oxopentanoic acid are not detailed in the search results, it’s important to note that this compound can be involved in various biochemical reactions, especially in the context of microbial metabolic pathways .Physical And Chemical Properties Analysis
4-Methyl-3-oxopentanoic acid has a molecular weight of 130.1418 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Metabolism in Pancreatic Islets
4-Methyl-3-oxopentanoic acid has been studied for its role in pancreatic islet metabolism. Research by Hutton, Sener, and Malaisse (1979) showed that this compound is taken up by isolated pancreatic islets and leads to the accumulation of amino acids and a decrease in intracellular pH. It notably stimulates islet-cell respiration, ketone-body formation, and biosynthetic activity without significantly affecting the metabolism of endogenous nutrients by islets (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis and Characterization
The synthesis of derivatives of 4-Methyl-3-oxopentanoic acid, such as 5-Amino-4-oxopentanoic acid hydrochloride, has been documented. Yuan (2006) reported a method to synthesize this compound from levulinic acid (Yuan, 2006). Additionally, Kanawati et al. (2008) characterized 4-Oxopentanoic acid using electrospray ionization and studied its fragmentation pathways via density functional theory (Kanawati et al., 2008).
Crystallographic Studies
The compound has also been the subject of crystallographic studies. Hachuła et al. (2013) explored its structure, noting the compound's near-planar configuration and intermolecular hydrogen bonding patterns (Hachuła et al., 2013).
Environmental Chemistry
In the context of environmental chemistry, 4-Methyl-3-oxopentanoic acid has been evaluated as a tracer for anthropogenic secondary organic aerosol from aromatic hydrocarbons. Al-Naiema and Stone (2017) investigated its ambient concentrations and gas–particle partitioning behaviour (Al-Naiema & Stone, 2017).
Extraction and Recovery Studies
Research has also been conducted on the extraction of 4-Oxopentanoic acid from aqueous solutions. Kumar et al. (2015) studied its reactive extraction using different diluents and analyzed the effect of acid concentration and diluent type on recovery efficiency (Kumar et al., 2015).
Biochemical Analysis
Schadewaldt et al. (1996) described a method for determining enantiomers of 4-Methyl-3-oxopentanoic acid in human plasma, suitable for isotope enrichment analysis (Schadewaldt, Wendel, & Hammen, 1996).
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving 4-Methyl-3-oxopentanoic acid could involve its use in the production of branched-chain biofuels. The intrinsic structural properties of branched long-chain fatty alcohols (BLFLs) in the range of C12 to C18 make them more suitable as diesel fuel replacements and for other industrial applications than their straight-chain counterparts .
Eigenschaften
IUPAC Name |
4-methyl-3-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLSKTZECNUVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331463 | |
| Record name | beta-Ketoisocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxopentanoic acid | |
CAS RN |
5650-76-0 | |
| Record name | 4-Methyl-3-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5650-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Ketoisocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-3-OXOPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


